molecular formula C19H19NO4 B7943233 4-Hydroxycinnamic acid (l-phenylalanine methyl ester) amide CAS No. 1070954-24-3

4-Hydroxycinnamic acid (l-phenylalanine methyl ester) amide

Cat. No.: B7943233
CAS No.: 1070954-24-3
M. Wt: 325.4 g/mol
InChI Key: ATJBWQGWPYQIAR-KQPPXVQYSA-N
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Scientific Research Applications

CAY10486 has a broad range of applications in scientific research:

Mechanism of Action

4-Hydroxycinnamic acid (l-phenylalanine methyl ester) amide is known to inhibit human ACAT-1 and ACAT-2 equally with an IC50 value of approximately 60 μM. It also inhibits copper-mediated oxidation of low-density lipoproteins by about 28% at a concentration of 3 μM . ACAT-1 and ACAT-2 are enzymes that catalyze the formation of cholesterol esters from cholesterol and long-chain fatty acyl-coenzyme A, and may play a role in the development of atherosclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10486 involves the reaction of 4-hydroxycinnamic acid with L-phenylalanine methyl ester. The process typically includes the following steps:

Industrial Production Methods

While specific industrial production methods for CAY10486 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

CAY10486 undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, particularly at the phenolic hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or sulfonyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

    CAY10444: Another ACAT inhibitor with a similar structure but different potency and selectivity.

    Sandoz 58-035: A well-known ACAT inhibitor used in cholesterol metabolism studies.

    CI-976: An ACAT inhibitor with distinct chemical properties and biological effects.

Uniqueness

CAY10486 is unique due to its balanced inhibition of both ACAT-1 and ACAT-2, with an IC50 value of approximately 60 µM . This dual inhibition is significant for comprehensive studies on cholesterol metabolism and related diseases.

If you have any specific questions or need further details, feel free to ask!

Properties

IUPAC Name

methyl (2S)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-24-19(23)17(13-15-5-3-2-4-6-15)20-18(22)12-9-14-7-10-16(21)11-8-14/h2-12,17,21H,13H2,1H3,(H,20,22)/b12-9+/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJBWQGWPYQIAR-KQPPXVQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501133665
Record name L-Phenylalanine, N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070954-24-3
Record name L-Phenylalanine, N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070954-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Phenylalanine, N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxycinnamic acid (l-phenylalanine methyl ester) amide
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